![molecular formula C6H9ClN2OS2 B14422948 {[(2-Cyanopropan-2-yl)disulfanyl]methyl}carbamyl chloride CAS No. 83369-47-5](/img/structure/B14422948.png)
{[(2-Cyanopropan-2-yl)disulfanyl]methyl}carbamyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[(2-Cyanopropan-2-yl)disulfanyl]methyl}carbamyl chloride is a chemical compound with the molecular formula C6H9ClN2OS2 It is characterized by the presence of a carbamyl chloride group, a disulfanyl linkage, and a cyanopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[(2-Cyanopropan-2-yl)disulfanyl]methyl}carbamyl chloride typically involves the reaction of 2-cyanopropan-2-yl disulfide with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamyl chloride group. The general reaction scheme is as follows:
2-Cyanopropan-2-yl disulfide+Chlorinating agent→[(2-Cyanopropan-2-yl)disulfanyl]methylcarbamyl chloride
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
{[(2-Cyanopropan-2-yl)disulfanyl]methyl}carbamyl chloride can undergo various chemical reactions, including:
Oxidation: The disulfanyl group can be oxidized to form sulfonyl derivatives.
Reduction: The carbamyl chloride group can be reduced to form amines.
Substitution: The chloride group can be substituted with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as ammonia (NH3) or ethanol (C2H5OH) can be used in the presence of a base like triethylamine (Et3N).
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Carbamates or other substituted derivatives.
Aplicaciones Científicas De Investigación
{[(2-Cyanopropan-2-yl)disulfanyl]methyl}carbamyl chloride has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of {[(2-Cyanopropan-2-yl)disulfanyl]methyl}carbamyl chloride involves its reactive functional groups. The carbamyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. The disulfanyl group can undergo redox reactions, influencing the redox state of biological systems. These interactions can modulate various molecular targets and pathways, contributing to the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Vinyl chloride: A related compound with a similar chloride functional group.
2-Fluorodeschloroketamine: Shares structural similarities with the presence of a disulfanyl linkage.
Propiedades
Número CAS |
83369-47-5 |
|---|---|
Fórmula molecular |
C6H9ClN2OS2 |
Peso molecular |
224.7 g/mol |
Nombre IUPAC |
N-[(2-cyanopropan-2-yldisulfanyl)methyl]carbamoyl chloride |
InChI |
InChI=1S/C6H9ClN2OS2/c1-6(2,3-8)12-11-4-9-5(7)10/h4H2,1-2H3,(H,9,10) |
Clave InChI |
KDAAPTPTPCHOCQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C#N)SSCNC(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


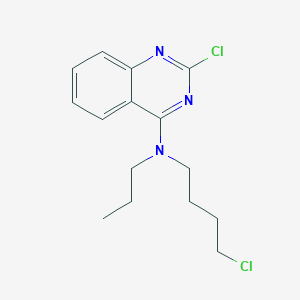
![4-[(E)-(2,1-Benzothiazol-3-yl)diazenyl]aniline](/img/structure/B14422871.png)
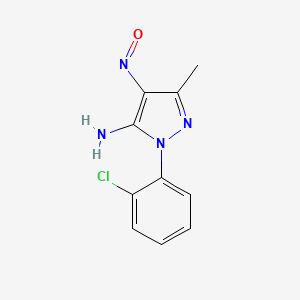
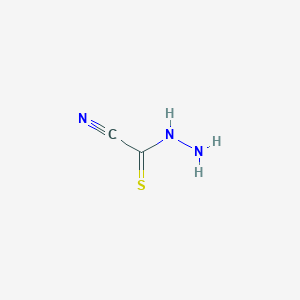


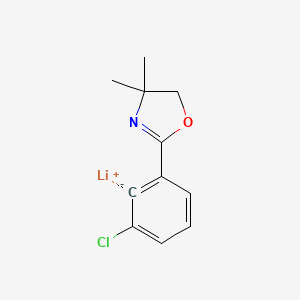

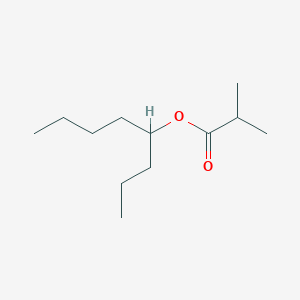
![8-[3-(Phenylsulfanyl)propyl]-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14422906.png)
![N-{[4-(Dimethylamino)phenyl]carbamoyl}-3-phenylpropanamide](/img/structure/B14422918.png)

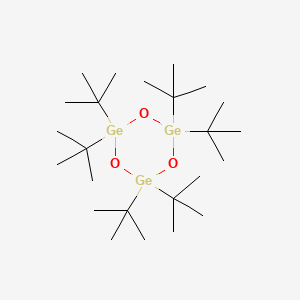
![1a,10,11,11a-Tetrahydro[1]benzoxireno[3,2-a]acridine-10,11-diol](/img/structure/B14422954.png)
